molecular formula C14H13ClN2O3 B1358671 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 214470-66-3

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Cat. No. B1358671
M. Wt: 292.72 g/mol
InChI Key: TUVSLUWYBFYQLA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.


Scientific Research Applications

Antitumor Activities

A study conducted by Li (2015) synthesized a series of novel 4-aminoquinazoline derivatives, including compounds related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, and evaluated their antitumor activities. Preliminary bioassay tests showed that these derivatives exhibited significant activities against Bcap-37 cell proliferation, indicating potential for cancer treatment research (Li, 2015).

Synthetic Process Development

Mao et al. (2015) described an improved synthetic route for bosutinib, a tyrosine kinase inhibitor used in cancer treatment. This process includes a key step involving the intramolecular cyclization of a precursor to form the 3-cyano-4-hydroxyquinoline ring, which is closely related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This research contributes to the development of more efficient and scalable methods for synthesizing medically significant compounds (Mao et al., 2015).

Corrosion Inhibition

Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives, including structures similar to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. The study investigated these compounds' ability to inhibit iron corrosion, using quantum chemical calculations and molecular dynamics simulation approaches. This research highlights the potential application of these compounds in corrosion prevention, which is significant in industrial settings (Erdoğan et al., 2017).

Antimicrobial Evaluation

A 2015 study by Hagrs et al. synthesized new 6-methoxyquinoline-3-carbonitrile derivatives and evaluated their antimicrobial activity against various bacteria and fungi. This research suggests the potential of these compounds, including those structurally related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, in developing new antimicrobial agents (Hagrs et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting potential applications and areas of future research for the compound. It could be based on its properties, biological activity, or its role in certain chemical reactions.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific question about a particular aspect of this compound, feel free to ask! I’m here to help.


properties

IUPAC Name

7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)17-8-9(7-16)14(10)18/h5-6,8H,2-4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVSLUWYBFYQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Zhu, M Sun, C Zhu, H Wang… - Journal of Heterocyclic …, 2017 - Wiley Online Library
A new and convenient synthesis of 7‐(3‐chloropropoxy)‐4‐hydroxy‐6‐methoxyquinoline‐3‐carbonitrile, the key intermediate to bosutinib, is described on a hectogram scale. 5‐Bromo‐…
Number of citations: 2 onlinelibrary.wiley.com
V Gayam, S Ravi, G Ravikumar… - Rasayan J …, 2019 - rasayanjournal.co.in
A novel series of quinoline hydrazide bridged derivatives were synthesized by a multistep reaction from vanillic acid. The reactions involved esterification, O-alkylation, nitration, …
Number of citations: 4 www.rasayanjournal.co.in
Y Mao, C Zhu, Z Kong, J Wang, G Zhu, X Ren - Synthesis, 2015 - thieme-connect.com
A new and improved synthetic route to bosutinib is described on a hectogram scale. The key step is the intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile with N,N-…
Number of citations: 8 www.thieme-connect.com
XJ Yin, GH Xu, X Sun, Y Peng, X Ji, K Jiang, F Li - Molecules, 2010 - mdpi.com
This paper reports a novel synthesis of bosutinib starting from 3-methoxy-4-hydroxybenzoic acid. The process starts with esterification of the starting material, followed by alkylation, …
Number of citations: 29 www.mdpi.com

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